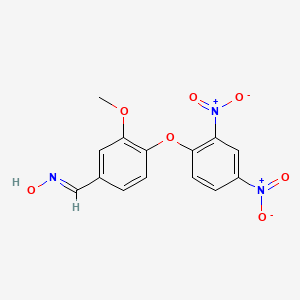

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde and its derivatives are chemical compounds synthesized for various applications, including their potential use as chemosensors due to their selectivity and sensitivity towards certain metal ions, especially Fe(III) ions. The synthesis and characterization of these compounds involve various spectroscopic techniques, and their properties have been studied in detail to understand their interaction with different cations and their potential applications in biochemical and industrial processes (Sharma, Chhibber, & Mittal, 2015).

Synthesis Analysis

The synthesis of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime derivatives typically involves high-yield chemical reactions, characterized by spectroscopic techniques such as IR, UV/vis, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis. These methods confirm the structures of synthesized compounds and study their aggregation behavior in solvents like DMSO. The synthesis processes are critical for achieving the desired selectivity and sensitivity of these compounds towards specific metal ions (Sharma, Chhibber, & Mittal, 2015).

Molecular Structure Analysis

The molecular structure of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime derivatives has been studied using crystallography and Hirshfeld surface analysis. These studies reveal the different conformations and hydrogen-bonding patterns that contribute to the compound's properties and interactions. For example, crystal structures of related methoxybenzaldehyde oxime derivatives show various arrangements and intermolecular hydrogen bonds, which are essential for understanding the compound's reactivity and interaction capabilities (Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime derivatives are significant for their applications as chemosensors. These compounds show high selectivity for Fe(III) ions, demonstrating different behaviors upon complexation, such as fluorescence quenching, which can be attributed to specific mechanisms like photon-induced electron transfer. Such properties are crucial for developing sensitive and selective chemosensors for metal ions (Sharma, Chhibber, & Mittal, 2015).

Scientific Research Applications

Chemosensors for Fe(III) Ions

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (DPE-I) has been studied for its application as a chemosensor for Fe(III) ions. The compound exhibits selectivity for Fe3+ over other cations in a HEPES buffered CH3CN:H2O system, demonstrating 1:1 complexation. DPE-I undergoes fluorescence quenching upon complexation with Fe3+, attributed to a photon-induced electron transfer mechanism, showcasing its potential as a chemosensor for iron ions in environmental and biological contexts (Sharma, Chhibber, & Mittal, 2015).

Crystal Structural Analysis

Further investigations into the structural aspects of methoxybenzaldehyde oxime derivatives, including those structurally similar to 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime, have provided insights into their conformations and hydrogen-bonding patterns. These studies contribute to understanding the molecular arrangements and potential applications in material science, highlighting diverse conformations and hydrogen-bonding patterns which are crucial for designing materials with specific properties (Gomes et al., 2018).

Radiosynthesis and Biodistribution Studies

In the field of medical imaging, novel prosthetic groups, including fluorinated aldehyde-containing compounds, have been synthesized for the labeling of peptides for positron emission tomography (PET) imaging. These studies underscore the importance of such compounds in developing radiotracers for biomedical applications, thereby highlighting the potential role of related compounds like 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime in enhancing the specificity and efficacy of diagnostic imaging techniques (Glaser et al., 2008).

Renewable Epoxy Thermosets

Research into fully renewable triphenols derived from lignin shows the relevance of compounds with methoxy groups, such as 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime, in synthesizing environmentally sustainable materials. These compounds play a crucial role in developing epoxy thermosets with varying properties, contributing to the advancement of green chemistry and sustainable material science (Zhao et al., 2018).

properties

IUPAC Name |

(NE)-N-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O7/c1-23-14-6-9(8-15-18)2-4-13(14)24-12-5-3-10(16(19)20)7-11(12)17(21)22/h2-8,18H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKIECXLPKLFS-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)